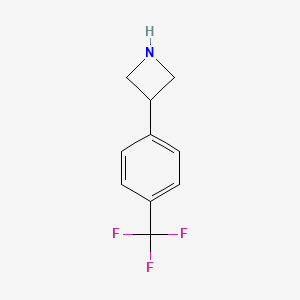

3-(4-(Trifluoromethyl)phenyl)azetidine

Description

Significance of Azetidine (B1206935) Derivatives in Contemporary Organic Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, represent a significant class of compounds in organic and medicinal chemistry. researchgate.netrsc.orgrsc.org For a long time, they were relatively unexplored compared to their five- and six-membered counterparts due to the inherent challenges in their synthesis, which stem from the considerable ring strain of the four-membered ring. researchgate.netmedwinpublishers.com However, this strain is also the source of their unique reactivity. While strained, the azetidine ring is notably more stable than the three-membered aziridine (B145994) ring, allowing for easier handling while still providing a platform for unique chemical transformations. rsc.orgrsc.org

This combination of stability and reactivity has made the azetidine scaffold a valuable building block in drug discovery. researchgate.net Its rigid structure can help lock a molecule into a specific conformation, which is often beneficial for binding to biological targets. Consequently, compounds incorporating the azetidine moiety have demonstrated a wide and diverse range of pharmacological activities, including anticancer, antibacterial, antimicrobial, and anti-inflammatory properties. researchgate.net Recent years have seen remarkable progress in the synthesis of azetidines, with new methods such as ring contractions, cycloaddition reactions, and C–H activation making these valuable scaffolds more accessible to chemists. rsc.orgrsc.org

The Strategic Importance of Trifluoromethyl Groups in Molecular Design

The introduction of fluorine atoms, and particularly the trifluoromethyl (-CF3) group, into organic molecules is a cornerstone of modern molecular design, especially in the pharmaceutical and agrochemical industries. mdpi.combohrium.com The trifluoromethyl group possesses a unique combination of electronic and steric properties that can profoundly influence a molecule's biological and physicochemical characteristics. mdpi.comresearchgate.net

One of the most significant attributes of the -CF3 group is its high metabolic stability. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the group resistant to metabolic degradation by enzymes in the body. mdpi.com This can increase a drug's half-life and bioavailability. Furthermore, the trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. mdpi.comhovione.com Its strong electron-withdrawing nature can also alter the acidity or basicity of nearby functional groups and influence intermolecular interactions, potentially improving a compound's binding affinity and selectivity for its target. mdpi.comresearchgate.net For these reasons, the incorporation of a -CF3 group is a widely used strategy to optimize lead compounds in drug discovery. hovione.com

Overview of Research Trajectories for 3-(4-(Trifluoromethyl)phenyl)azetidine

The compound this compound merges the desirable structural features of both the azetidine ring and the trifluoromethylphenyl group. Research into this specific molecule and its derivatives is primarily focused on its utility as a versatile building block for the synthesis of more complex, biologically active compounds. Its structure is a blueprint for creating libraries of novel chemical entities for screening in drug discovery programs.

The synthesis of 3-arylazetidines, such as this compound, can be achieved through various modern synthetic methods, including cross-coupling reactions. organic-chemistry.org Once synthesized, it serves as an intermediate. The azetidine nitrogen can be functionalized, and the aromatic ring can undergo further substitution, allowing for the systematic exploration of chemical space around this core scaffold. The presence of the trifluoromethyl group on the phenyl ring is a deliberate design choice, intended to impart the aforementioned benefits of metabolic stability and enhanced lipophilicity to any larger molecule it is incorporated into. mdpi.comhovione.com While detailed studies on the specific biological activities of this compound itself are not extensively documented in mainstream literature, its value lies in its potential as a precursor for new therapeutic agents, particularly those targeting the central nervous system or acting as enzyme inhibitors, where the properties of both motifs are highly sought after.

Interactive Data Table: Chemical Properties of this compound Hydrochloride

| Property | Value |

| Chemical Name | 3-[4-(trifluoromethyl)phenyl]azetidine hydrochloride sinfoochem.com |

| CAS Number | 1203683-75-3 sinfoochem.com |

| Molecular Formula | C10H11ClF3N sinfoochem.com |

| Molecular Weight | 237.65 g/mol sinfoochem.comachmem.com |

| Storage | Inert atmosphere, 2-8°C achmem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-6-8/h1-4,8,14H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYMKGBNIMSIQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Trifluoromethyl Phenyl Azetidine and Analogues

Establishment of the Azetidine (B1206935) Ring System

The construction of the azetidine ring is a formidable challenge owing to its inherent ring strain. Chemists have devised several elegant strategies to overcome this, which can be broadly categorized into intramolecular cyclization, cycloaddition reactions, ring expansion, the use of β-lactam synthons, and strain-release reactions.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a cornerstone in the synthesis of azetidines, typically involving the formation of a C-N bond through the displacement of a leaving group by an amine. A common precursor for this strategy is a 1,3-difunctionalized propane (B168953) derivative. For instance, the reaction of a primary amine with a 2-substituted-1,3-propanediol, which is converted in situ to a bis-triflate, provides a direct route to 1,3-disubstituted azetidines. This method's efficiency is often influenced by the nature of the substituents and the reaction conditions.

Palladium-catalyzed intramolecular amination of unactivated C-H bonds has also emerged as a powerful tool for azetidine synthesis. rsc.org This approach, often requiring a directing group, allows for the formation of the azetidine ring from readily available starting materials under relatively mild conditions. Another notable method involves the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig cyclization to yield cis-2,4-disubstituted azetidines. nih.gov

| Cyclization Method | Precursor Type | Key Features |

| Nucleophilic Substitution | 1,3-dihalides, 1,3-diol derivatives | Well-established, relies on good leaving groups. |

| Pd-catalyzed C-H Amination | Amines with accessible γ-C-H bonds | High functional group tolerance, regioselective. rsc.org |

| Iodine-mediated Cyclization | Homoallyl amines | Stereoselective formation of cis-isomers. nih.gov |

| La(OTf)₃-catalyzed aminolysis | cis-3,4-epoxy amines | High yields, tolerates sensitive functional groups. nih.gov |

Cycloaddition Reactions for Azetidine Construction

[2+2] Cycloaddition reactions offer a convergent and atom-economical approach to the azetidine core. The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of an imine and an alkene, is a classic example. rsc.org Recent advancements have focused on visible-light-mediated cycloadditions, which offer milder reaction conditions and broader substrate scope. For instance, the Schindler group has reported the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes to synthesize azetidines. rsc.org

Another powerful cycloaddition strategy involves the reaction of allenoates and imines, often catalyzed by amines, to produce highly functionalized azetidines. magtech.com.cn These methods provide rapid access to complex azetidine scaffolds with a high degree of stereocontrol.

Ring Expansion Strategies from Aziridine (B145994) Precursors

The ring expansion of readily available aziridines provides an attractive route to azetidines. This transformation leverages the release of ring strain from the three-membered ring to drive the formation of the four-membered ring. A common method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which proceeds in a one-pot fashion to yield 1-arenesulfonylazetidines. organic-chemistry.org

Furthermore, the thermal isomerization of certain aziridines can lead to the formation of azetidines. For example, De Kimpe and co-workers have shown that base-promoted cyclization of dibromo amino esters can yield aziridines that, upon heating, isomerize to the corresponding 3-bromoazetidines. rsc.org This bromo-substituted azetidine can then serve as a handle for further functionalization.

| Ring Expansion Method | Aziridine Precursor | Reagent/Condition | Product |

| Ylide-mediated | 1-Arenesulfonylaziridines | Dimethylsulfoxonium methylide | 1-Arenesulfonylazetidines organic-chemistry.org |

| Thermal Isomerization | Kinetically formed aziridines | Heat (e.g., refluxing in DMSO) | Thermodynamically stable azetidines rsc.org |

The β-Lactam Synthon Approach for Azetidine Synthesis

Azetidin-2-ones, commonly known as β-lactams, are versatile synthons for the synthesis of a variety of azetidine derivatives. The strained four-membered lactam ring can be selectively cleaved and modified to introduce functionality at different positions of the azetidine core. Reduction of the β-lactam carbonyl group is a straightforward method to obtain the corresponding azetidine. magtech.com.cn

Moreover, the reactivity of the C3 position of β-lactams can be exploited. For instance, a regioselective Grignard reaction at the keto-group of an azetidin-2,3-dione, followed by reductive removal of the resulting hydroxyl group, can provide access to C-3-alkyl/aryl substituted azetidin-2-ones, which can then be reduced to the corresponding azetidines. researchgate.net

Strain-Release Reactions of Bicyclic Azetidine Precursors

Highly strained bicyclic systems, such as 1-azabicyclo[1.1.0]butanes (ABBs), serve as excellent precursors for the synthesis of functionalized azetidines through strain-release reactions. The high ring strain of ABBs facilitates their ring-opening upon reaction with a wide range of nucleophiles and electrophiles.

The direct alkylation of in situ generated ABBs with organometallic reagents in the presence of a copper catalyst provides a rapid entry to bis-functionalized azetidines. organic-chemistry.org This method allows for the introduction of various alkyl, allyl, vinyl, and benzyl (B1604629) groups at the C3 position. More specifically for aryl substituents, the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes can selectively form 3-arylated azetidine intermediates. uni-muenchen.de

Introduction and Functionalization of the Trifluoromethylphenyl Moiety

Once the azetidine ring is established, the next crucial step is the introduction of the 4-(trifluoromethyl)phenyl group at the 3-position. Several modern synthetic methodologies are available for this C-C bond formation.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for creating C(sp²)-C(sp³) bonds. The Suzuki-Miyaura, Negishi, and Hiyama cross-coupling reactions have all been successfully employed for the synthesis of 3-arylazetidines.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent (e.g., 4-(trifluoromethyl)phenylboronic acid) with a 3-haloazetidine (e.g., 3-iodo- or 3-bromoazetidine) in the presence of a palladium catalyst and a base. This method is known for its high functional group tolerance and the commercial availability of a wide range of boronic acids.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding aryl halide. This reaction is often highly efficient and can be performed under mild conditions. The coupling of a 3-haloazetidine with (4-(trifluoromethyl)phenyl)zinc chloride in the presence of a palladium catalyst would be a viable route.

Hiyama Coupling: The Hiyama coupling employs an organosilane as the coupling partner. A palladium-catalyzed Hiyama cross-coupling of a 3-iodoazetidine (B8093280) with an appropriate arylsilane has been reported for the synthesis of 3-arylazetidines. acs.org

Another effective strategy involves the addition of an organometallic reagent to an azetidin-3-one (B1332698). The reaction of 4-(trifluoromethyl)phenylmagnesium bromide (a Grignard reagent) with an N-protected azetidin-3-one would yield a tertiary alcohol, which can then be deoxygenated to afford the desired 3-(4-(trifluoromethyl)phenyl)azetidine.

Furthermore, the functionalization of a pre-existing azetidine scaffold can be achieved. For example, a 3-hydroxyazetidine can be converted to a better leaving group (e.g., mesylate or tosylate), which can then be displaced by a suitable organocuprate derived from 4-(trifluoromethyl)phenyl bromide.

| Reaction Type | Azetidine Substrate | Arylating Agent | Catalyst/Reagent |

| Suzuki-Miyaura Coupling | 3-Haloazetidine | 4-(Trifluoromethyl)phenylboronic acid | Palladium catalyst, Base |

| Negishi Coupling | 3-Haloazetidine | (4-(Trifluoromethyl)phenyl)zinc halide | Palladium catalyst |

| Hiyama Coupling | 3-Iodoazetidine | Arylsilane | Palladium catalyst, Fluoride source acs.org |

| Grignard Addition | N-Protected azetidin-3-one | 4-(Trifluoromethyl)phenylmagnesium bromide | - |

Regioselective C-C and C-N Bond Formation Strategies

The regioselective formation of C-C and C-N bonds is fundamental to the construction of the azetidine ring. magtech.com.cn Strategies that control the regiochemistry of these bond formations are crucial for the efficient synthesis of 3-substituted azetidines.

Intramolecular C-N bond formation is a common strategy for constructing the azetidine ring. magtech.com.cn This can be achieved through the cyclization of acyclic precursors containing a nitrogen nucleophile and a suitable leaving group. For instance, the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a direct route to functionalized azetidines. nih.govfrontiersin.org This method is notable for its high yields and tolerance of various functional groups. frontiersin.org Another approach involves the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines. nih.gov Furthermore, palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines has been shown to be an efficient method for azetidine synthesis. organic-chemistry.org

Regioselective C-C bond formation to introduce the 3-aryl substituent can be achieved through the ring-opening of strained precursors like 1-azabicyclo[1.1.0]butane (ABB). The addition of organometallic reagents, such as Grignard reagents, to in situ generated ABB allows for the selective formation of 3-arylated azetidines. uni-muenchen.deresearchgate.net

Table 1: Regioselective C-N and C-C Bond Formation Strategies for Azetidine Synthesis

| Strategy | Description | Key Features |

|---|---|---|

| Intramolecular Aminolysis of Epoxides | La(OTf)3-catalyzed cyclization of cis-3,4-epoxy amines. nih.govfrontiersin.org | High yields, good functional group tolerance. frontiersin.org |

| Iodine-Mediated Cyclization | Cyclization of homoallyl amines via a 4-exo trig pathway. nih.gov | Delivers cis-2,4-disubstituted azetidines. nih.gov |

| Palladium-Catalyzed C-H Amination | Intramolecular amination of γ-C(sp3)-H bonds. organic-chemistry.org | Utilizes a picolinamide (B142947) directing group. organic-chemistry.org |

Utilisation of Pre-functionalized Phenyl Building Blocks

The use of pre-functionalized phenyl building blocks, such as organometallic reagents, is a highly effective strategy for the synthesis of this compound. These reagents allow for the direct introduction of the desired aryl group onto the azetidine scaffold.

Grignard reagents, for example, 4-(trifluoromethyl)phenylmagnesium bromide, are widely used for this purpose. wikipedia.orglibretexts.org They can participate in cross-coupling reactions with 3-iodoazetidines, catalyzed by iron or cobalt complexes, to afford 3-arylazetidines in good yields. acs.orgfigshare.comnih.govacs.org This method is advantageous due to its efficiency, low cost, and tolerance of a variety of (hetero)aryl Grignard reagents. nih.govacs.org

Similarly, 4-(trifluoromethyl)phenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions. nih.gov This palladium-catalyzed reaction between the boronic acid and a 3-halogeno-azetidine provides a versatile and widely applicable method for the synthesis of 3-arylazetidines. acs.org The reaction conditions are generally mild and compatible with a broad range of functional groups.

Table 2: Pre-functionalized Phenyl Building Blocks in Azetidine Synthesis

| Reagent | Reaction Type | Catalyst/Conditions | Product |

|---|---|---|---|

| 4-(Trifluoromethyl)phenylmagnesium bromide | Iron/Cobalt-catalyzed cross-coupling acs.orgfigshare.comnih.govacs.org | Fe or Co catalyst nih.govacs.org | This compound |

Cross-Coupling Reactions for Arylation of Azetidines

Cross-coupling reactions are powerful tools for the C-3 arylation of azetidines, enabling the synthesis of a diverse range of analogues. acs.org Several palladium-catalyzed methods have been developed for this purpose.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a prominent method for the synthesis of 3-arylazetidines. organic-chemistry.org The use of 4-(trifluoromethyl)phenylboronic acid in this reaction allows for the efficient introduction of the trifluoromethylphenyl group.

The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction that can be adapted for azetidine synthesis. nih.govyoutube.com While typically used for C-N bond formation, variations of this methodology can be employed to construct the azetidine ring or to functionalize it. For instance, an intramolecular Buchwald-Hartwig reaction has been used to access fused azetidine-tetrahydroquinoline core systems. nih.gov

The Negishi coupling, which pairs an organozinc compound with an organic halide, is also a viable method for the arylation of azetidines. acs.orgnih.govmdpi.com This reaction is known for its high functional group tolerance.

Table 3: Cross-Coupling Reactions for the Arylation of Azetidines

| Reaction | Description | Key Features |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of an organoboron compound with an organic halide. organic-chemistry.org | Mild conditions, broad functional group tolerance. |

| Buchwald-Hartwig Amination | Pd-catalyzed C-N bond formation. nih.govyoutube.com | Can be used for intramolecular cyclization to form fused systems. nih.gov |

Stereoselective Synthesis of this compound Scaffolds

The development of stereoselective methods for the synthesis of this compound is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.netwilliams.eduresearchgate.net In the context of azetidine synthesis, chiral auxiliaries can be attached to the nitrogen atom or to a substituent to direct the formation of a specific stereoisomer. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations, including the synthesis of chiral building blocks that can be converted to substituted azetidines. williams.eduresearchgate.net The auxiliary guides the stereoselective introduction of substituents, and is subsequently cleaved to yield the enantiomerically enriched product. wikipedia.org

Organocatalytic Asymmetric Syntheses

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. rsc.org In the synthesis of chiral azetidines, organocatalytic [2+2] cycloadditions of imines and allenes have been developed. rsc.org These reactions, often catalyzed by peptide-mimic phosphonium (B103445) salts, can produce enantioenriched α-trifluoromethyl azetidines with excellent diastereo- and enantioselectivities. rsc.org

Metal-Catalyzed Enantioselective and Diastereoselective Reactions

Metal-catalyzed reactions offer a broad and versatile platform for the enantioselective and diastereoselective synthesis of 3-arylazetidines. acs.org These methods typically involve the use of a chiral ligand that coordinates to the metal center and induces asymmetry in the product.

Palladium-catalyzed reactions are widely used for the asymmetric synthesis of azetidines. For example, the palladium-catalyzed intramolecular amination of C-H bonds can be rendered enantioselective through the use of chiral ligands. organic-chemistry.orgrsc.orgacs.org

Copper-catalyzed reactions have also been employed for the enantioselective synthesis of substituted azetidines. acs.org For instance, the copper-catalyzed boryl allylation of azetines allows for the convenient introduction of two versatile functionalities with complete absolute and relative stereocontrol. acs.org

Photocatalytic methods have also been developed for the stereoselective synthesis of azetidines. nih.govchemrxiv.orgnih.govresearchgate.net Visible-light-mediated intermolecular [2+2] photocycloadditions between oximes and alkenes, catalyzed by an iridium photocatalyst, provide a mild and general route to highly functionalized azetidines. chemrxiv.orgnih.gov

Table 4: Stereoselective Synthetic Approaches to Azetidines

| Approach | Method | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Chiral Auxiliary-Mediated | Diastereoselective alkylation/aldol reactions. williams.eduresearchgate.net | Evans oxazolidinones. williams.edu | Predictable stereochemical outcome. williams.edu |

| Organocatalytic | Asymmetric [2+2] cycloaddition. rsc.org | Peptide-mimic phosphonium salts. rsc.org | High diastereo- and enantioselectivities. rsc.org |

| Metal-Catalyzed | Enantioselective C-H amination. organic-chemistry.orgrsc.orgacs.org | Palladium/chiral ligand. acs.org | Direct functionalization of C-H bonds. organic-chemistry.org |

| Metal-Catalyzed | Enantioselective boryl allylation. acs.org | Copper/chiral bisphosphine ligand. acs.org | Construction of two new stereogenic centers. acs.org |

Reactivity Profiles and Chemical Transformations of 3 4 Trifluoromethyl Phenyl Azetidine

Strain-Driven Ring-Opening Reactions of the Azetidine (B1206935) Core

The inherent strain energy of the azetidine ring is a key factor in its reactivity, making it a valuable synthetic intermediate that can be opened under appropriate conditions to yield linear amino compounds. rsc.orgbeilstein-journals.org These strain-release reactions are often initiated by activating the ring, particularly the nitrogen atom, which facilitates the cleavage of a carbon-nitrogen bond. rsc.orgnih.gov

Nucleophilic Ring Opening Mechanisms

The azetidine ring is relatively stable and typically requires activation to undergo nucleophilic attack. magtech.com.cn A common strategy involves the quaternization of the ring nitrogen with an electrophile (e.g., an alkyl halide or an acid), forming a highly reactive azetidinium salt. magtech.com.cnresearchgate.net This positive charge polarizes the C-N bonds, making the ring carbons significantly more electrophilic and susceptible to attack by a wide range of nucleophiles. magtech.com.cnresearchgate.net

The mechanism proceeds via an SN2-type attack by the nucleophile on one of the α-carbons (C2 or C4) of the azetidinium intermediate, leading to the cleavage of a C-N bond and relief of ring strain. The result is the formation of a γ-substituted propyl amine. A variety of nucleophiles, including halides, amines, thiols, and alcohols, can be employed in this transformation.

| Nucleophile | Activating Agent | Resulting Product Structure | Reaction Type |

|---|---|---|---|

| Chloride (Cl⁻) | Benzyl (B1604629) Bromide | N-benzyl-N-(3-chloro-1-(4-(trifluoromethyl)phenyl)propyl)amine | Halogenation |

| Morpholine | Trifluoroacetic Acid | 4-(3-amino-3-(4-(trifluoromethyl)phenyl)propyl)morpholine | Amination |

| Thiophenolate (PhS⁻) | Methyl Iodide | N-methyl-N-(3-(phenylthio)-1-(4-(trifluoromethyl)phenyl)propyl)amine | Thiolation |

| Methanol (CH₃OH) | Lewis Acid (e.g., BF₃·OEt₂) | 3-methoxy-1-(4-(trifluoromethyl)phenyl)propan-1-amine | Alkoxylation |

Regiochemical Control in Ring Opening

For unsymmetrically substituted azetidines, the site of nucleophilic attack is governed by both steric and electronic factors. magtech.com.cn In the case of an N-activated 3-substituted azetidine like 3-(4-(trifluoromethyl)phenyl)azetidine, the two potential sites for attack are the C2 and C4 positions. As these positions are chemically equivalent in the parent compound, regioselectivity is not a factor. However, if the ring were further substituted at C2 or C4, the outcome would change.

Generally, sterically demanding nucleophiles tend to attack the less substituted carbon atom. magtech.com.cn Conversely, electronic effects can direct the nucleophile to a carbon that can better stabilize a partial positive charge in the transition state. magtech.com.cn For 3-arylazetidines, the substituent at the C3 position has a less direct electronic influence on the C2 and C4 carbons compared to substituents located directly on the α-carbons. Therefore, steric hindrance is often the dominant factor in controlling regiochemistry in related, unsymmetrical systems. magtech.com.cn

Ring-Expansion Reactions for Accessing Novel Heterocycles

Beyond simple ring-opening, the strained azetidine core can be manipulated to undergo ring-expansion reactions, providing access to larger, more complex heterocyclic systems such as pyrrolidines and piperidines. magtech.com.cndntb.gov.ua These transformations are synthetically valuable as they allow for the construction of diverse molecular scaffolds from a common precursor.

One established pathway for such expansions is the Stevens or Sommelet-Hauser rearrangement of an azetidinium ylide. This process typically involves the formation of an azetidinium salt, followed by deprotonation of an α-carbon to generate a nitrogen ylide. This intermediate can then undergo a beilstein-journals.orgbris.ac.uk-sigmatropic rearrangement (Stevens) or a nih.govbris.ac.uk-sigmatropic rearrangement (Sommelet-Hauser), resulting in the insertion of a carbon atom into the ring and the formation of a five-membered pyrrolidine (B122466) derivative. The specific pathway and resulting product are dependent on the substituents and reaction conditions.

Functional Group Interconversions and Derivatization on the Azetidine Ring

The secondary amine nitrogen of the this compound ring is a prime site for functionalization, allowing for the introduction of a wide array of substituents without disrupting the core heterocyclic structure. nih.govnih.gov These derivatization reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of a molecule. Common transformations include N-acylation, N-sulfonylation, N-alkylation, and N-arylation.

These reactions typically proceed via nucleophilic attack of the azetidine nitrogen on an appropriate electrophile. For instance, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base yields the corresponding amide, while reaction with a sulfonyl chloride provides a sulfonamide. These transformations are generally high-yielding and tolerant of a broad range of functional groups.

| Reagent | Reaction Condition | Functional Group Added | Product Class |

|---|---|---|---|

| Acetyl Chloride | Triethylamine, DCM | -C(O)CH₃ | N-Amide |

| Tosyl Chloride | Pyridine, DCM | -SO₂C₆H₄CH₃ | N-Sulfonamide |

| Benzyl Bromide | K₂CO₃, Acetonitrile | -CH₂C₆H₅ | N-Alkyl Amine (Tertiary) |

| 2-Fluoropyridine | Potassium tert-butoxide, DMSO | -C₅H₄N | N-Aryl Amine |

| Boc Anhydride | DMAP, DCM | -C(O)OC(CH₃)₃ | N-Carbamate (Boc-protected) |

Chemical Reactivity and Stability of the Trifluoromethylphenyl Substituent

The 4-(trifluoromethyl)phenyl group is characterized by its high chemical stability. The trifluoromethyl (CF₃) group is one of the most robust electron-withdrawing groups in organic chemistry, owing to the exceptional strength of the carbon-fluorine bonds. It is generally inert to a wide range of reaction conditions, including strong acids, bases, oxidants, and reductants.

The primary reactivity of this substituent is centered on the aromatic ring. The potent electron-withdrawing nature of the CF₃ group deactivates the phenyl ring towards electrophilic aromatic substitution. Should such a reaction be forced under harsh conditions (e.g., nitration with fuming nitric and sulfuric acids), substitution would be directed to the meta-position (C3) relative to the azetidine substituent, as the CF₃ group is a meta-director. The aryl-azetidine C-C bond is a stable sp²-sp³ linkage and is not susceptible to cleavage under typical synthetic conditions.

Mechanistic Insights and Computational Approaches for 3 4 Trifluoromethyl Phenyl Azetidine

Mechanistic Elucidation of Synthetic Pathways

The synthesis of azetidine (B1206935) rings, particularly those bearing complex substituents like the 4-(trifluoromethyl)phenyl group, can be achieved through various strategic pathways. Mechanistic understanding of these routes is crucial for optimizing reaction conditions and expanding their scope.

One prominent method involves the strain-release reactions of 1-azabicyclo[1.1.0]butanes (ABBs) . These highly strained bicyclic compounds serve as versatile precursors to functionalized azetidines. The reaction mechanism is driven by the release of ring strain. For instance, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with electrophilic reagents like benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) proceeds via a polar mechanism. The electrophile activates the ABB, leading to the opening of the strained bicycle and the formation of a substituted azetidine. Palladium-catalyzed hydrogenolysis of 3-aryl-2-trifluoromethyl-1-azabicyclo[1.1.0]butanes provides a pathway to cis-2,3-disubstituted azetidines, suggesting a mechanism that proceeds with specific stereochemical control. nih.govresearchgate.net

Another powerful strategy is the [2+2] photocycloaddition , a cornerstone in the synthesis of four-membered rings. The aza Paternò-Büchi reaction, which involves the light-induced cycloaddition of an imine and an alkene, is a key example. acs.org In recent advancements, visible-light-mediated photocatalysis has been employed to drive these reactions. mit.edursc.org The mechanism typically involves the photocatalyst absorbing light and transferring energy to one of the reactants (often the alkene), promoting it to an excited state. acs.orgmit.edu This excited molecule is then sufficiently reactive to undergo a cycloaddition with the imine partner to form the azetidine ring. mit.edursc.org The success of these reactions is highly dependent on the matching of the frontier orbital energies of the reactants in their excited states. acs.org

Intramolecular C-H amination catalyzed by transition metals such as palladium offers a direct route to the azetidine core. The mechanism of the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination involves the generation of a high-valent palladium(IV) intermediate. A reductive elimination step from this intermediate forges the C-N bond, forming the azetidine ring. rsc.org

Furthermore, the intramolecular aminolysis of epoxides can be used to construct the azetidine ring. For example, lanthanide triflates have been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, yielding azetidines in high yields. frontiersin.org The mechanism involves the Lewis acidic catalyst activating the epoxide ring towards nucleophilic attack by the tethered amine. frontiersin.org

Theoretical Chemistry and Computational Modeling of Azetidine Systems

Theoretical chemistry and computational modeling have become indispensable tools for gaining deep insights into the structure, reactivity, and electronic properties of azetidine systems. These approaches allow researchers to predict and rationalize experimental outcomes, saving time and resources in the laboratory.

Recent studies have demonstrated the power of computational models in predicting the feasibility of azetidine synthesis. mit.edubioquicknews.com For instance, by calculating the frontier orbital energies of a series of alkenes and oximes, researchers were able to predict which pairs would successfully react in a photocatalyzed [2+2] cycloaddition to form azetidines. mit.edumit.edu These models can also predict reaction yields by considering factors such as the accessibility of carbon atoms for reaction. mit.edu

Density Functional Theory (DFT) calculations are frequently employed to understand reaction pathways and selectivities. nih.gov For example, DFT has been used to elucidate why a 4-exo-dig radical cyclization of ynamides is favored over the alternative 5-endo-dig pathway in the synthesis of azetidines. nih.gov Such calculations provide energy profiles of the reaction pathways, including the energies of intermediates and transition states.

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies provide a fundamental understanding of the electronic distribution within azetidine molecules, which in turn governs their reactivity. Methods like AM1 and PM3 have been used to investigate the electron-transfer-catalyzed splitting of azetidines, which is relevant to DNA repair mechanisms. acs.org These semiempirical calculations can determine the favorability of different bond cleavage pathways in the radical anions of azetidines. acs.org

The electronic structure of the azetidine ring is significantly influenced by its substituents. For 3-(4-(trifluoromethyl)phenyl)azetidine, the electronic properties of both the azetidine ring and the trifluoromethylphenyl group are intertwined. The nitrogen atom's lone pair of electrons and the strain of the four-membered ring contribute to its unique electronic character. nih.gov

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are increasingly used to predict the reactivity and selectivity of reactions involving azetidines. As mentioned earlier, the successful prediction of alkene-oxime pairing for photocatalyzed [2+2] cycloadditions is a prime example. mit.edumit.edu Key factors for a successful reaction that can be modeled include the matching of frontier orbital energies between the excited alkene and the ground-state imine, and ensuring the transition state energy for azetidine formation is lower than that of competing side reactions like alkene dimerization. acs.org

DFT calculations have also been instrumental in understanding the regioselectivity of ring-opening reactions of azetidines and the stereoselectivity of lithiation reactions of azetidine-borane complexes. nih.govnih.govacs.org By modeling the transition states for different potential pathways, researchers can predict which product is likely to be favored. nih.gov For instance, in the intramolecular aminolysis of cis-epoxy amines, calculations showed that the transition state leading to azetidine formation is significantly lower in energy than that leading to the corresponding pyrrolidine (B122466) when a lanthanum catalyst is used, explaining the observed high regioselectivity. frontiersin.orgnih.gov

The following table summarizes some key computational predictions and their experimental validations in azetidine synthesis:

| Predicted Aspect | Computational Method | Experimental Outcome |

| Reaction Feasibility | Frontier Orbital Energy Calculations | Accurate prediction of successful alkene-oxime pairs for azetidine formation. mit.edumit.edu |

| Reaction Pathway | DFT Calculations | Confirmation of the preference for 4-exo-dig over 5-endo-dig cyclization in ynamide reactions. nih.gov |

| Regioselectivity | Transition State Energy Calculations | High regioselectivity for azetidine formation in La(OTf)₃-catalyzed aminolysis of epoxides, consistent with calculated transition state energies. frontiersin.orgnih.gov |

| Stereoselectivity | DFT Calculations and in situ FT-IR | Supported the hypothesis of a configurationally labile lithiated intermediate in the stereoselective functionalization of azetidines. mdpi.com |

Understanding the Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that significantly influences the electronic properties of the phenyl ring in this compound. scispace.comnih.gov This strong inductive effect deactivates the aromatic ring towards electrophilic substitution and increases the acidity of any protons on the ring.

The -CF₃ group's presence alters the charge distribution across the entire molecule. mdpi.com Its high electronegativity can enhance the lipophilicity of the molecule, which is a crucial parameter in medicinal chemistry. mdpi.com Computationally, the electron-withdrawing nature of the trifluoromethyl group can be quantified through calculations of electrostatic potential maps and its effect on the energies of molecular orbitals. researchgate.net This electronic perturbation can influence the reactivity of the azetidine nitrogen and the stability of reaction intermediates. For example, the electron-withdrawing nature of the trifluoromethyl substituent can reduce the nucleophilicity of the nitrogen atom in precursor molecules, necessitating the use of a strong base to achieve intramolecular cyclization for the formation of 2-(trifluoromethyl)azetidines. rsc.org

The table below outlines the key electronic effects of the trifluoromethyl group:

| Property | Description of Effect |

| Electron-Withdrawing Nature | Strong inductive effect (-I) deactivates the attached phenyl ring. scispace.comnih.gov |

| Electronegativity | High electronegativity contributes to a significant dipole moment. |

| Lipophilicity | Generally increases the lipophilicity of the molecule. mdpi.com |

| Reactivity Modulation | Can decrease the nucleophilicity of nearby atoms, such as the azetidine nitrogen. rsc.org |

| Stability | The C-F bonds are very strong, conferring high metabolic stability. mdpi.com |

Reaction Dynamics and Transition State Analysis

The study of reaction dynamics and the analysis of transition states provide a deeper understanding of how chemical transformations occur at a molecular level. For the synthesis of azetidines, computational transition state analysis is a powerful tool for rationalizing and predicting reaction outcomes.

In the context of photocatalyzed [2+2] cycloadditions, the transition state energy for the formation of the azetidine ring must be favorable compared to other possible reaction pathways. acs.org Computational modeling can locate these transition states and calculate their energies, providing a quantitative measure of the reaction barrier.

Similarly, in the competition between the formation of four-membered azetidine rings and five-membered pyrrolidine rings, transition state analysis can be decisive. DFT calculations have shown that for the intramolecular aminolysis of cis-3,4-epoxy amines, the transition state energy for the formation of the azetidine is significantly lower than that for the pyrrolidine in the presence of a lanthanum catalyst, thus explaining the observed product selectivity. frontiersin.orgnih.gov

The dynamics of certain reactions, such as the lithiation of N-protected azetidines, have also been investigated. mdpi.com These studies, supported by in situ FT-IR experiments and DFT calculations, have revealed the presence of configurationally labile lithiated intermediates. mdpi.com This dynamic behavior, where intermediates can interconvert before reacting, plays a crucial role in determining the final stereochemical outcome of the reaction. mdpi.com

Strategic Applications in Advanced Organic Synthesis and Chemical Biology Research

3-(4-(Trifluoromethyl)phenyl)azetidine as a Versatile Synthetic Building Block

The 3-aryl azetidine (B1206935) motif, particularly with fluorine-containing substituents like the trifluoromethyl group, serves as a crucial starting point for a diverse array of more complex molecules. The trifluoromethyl group is known to enhance properties such as metabolic stability and binding affinity, making trifluoromethylated building blocks highly sought after. researchgate.netnih.gov The this compound scaffold can be elaborated through reactions targeting either the azetidine nitrogen or, in appropriately functionalized derivatives, the aromatic ring.

Research into related structures demonstrates the synthetic utility of the azetidine core. For instance, 4-(trifluoromethyl)azetidin-2-ones have been established as versatile precursors for a range of CF3-substituted amines and other heterocyclic systems through ring-opening or ring-transformation reactions. researchgate.netresearchgate.net Similarly, syntheses starting from 2-(trifluoromethyl)azetidines, generated from the strain-release reactions of azabicyclo[1.1.0]butanes, yield a variety of substituted azetidines of potential interest in medicinal chemistry. nih.gov

The nitrogen atom of the azetidine ring provides a key handle for derivatization. It can undergo N-alkylation, N-acylation, or N-arylation to introduce diverse functionalities. A notable application is the synthesis of 1-[1-(t-butyl)azetidin-3-yl]-4-[4-(trifluoromethyl)phenyl]piperazine, where a related N-substituted azetidin-3-ol (B1332694) is activated and subsequently coupled with a piperazine (B1678402) derivative, showcasing how the azetidine moiety can be integrated into larger, more complex structures. google.com This approach highlights a common strategy where the azetidine ring acts as a central scaffold connecting different pharmacophoric elements.

Below is a representative table of reactions that can be applied to the 3-aryl azetidine scaffold, illustrating its versatility.

| Reaction Type | Reagents & Conditions | Product Type | Potential Application |

| N-Acylation | Acid Chloride, Base (e.g., Triethylamine), CH2Cl2 | N-Acyl Azetidine | Bioactive Amides, STAT3 Inhibitors nih.govacs.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) | N-Alkyl Azetidine | Introduction of diverse side chains |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Base | N-Aryl Azetidine | Synthesis of CNS-active compounds |

| Ring Opening | Chloroformates | α-(Trifluoromethyl)Amines | Access to acyclic amine derivatives acs.org |

These examples underscore the role of the 3-aryl azetidine core as a foundational element for building molecular complexity, enabling the synthesis of a wide range of derivatives for screening and development.

Design of Conformationally Constrained Scaffolds for Molecular Probes

The rigid structure of the azetidine ring is one of its most valuable features in chemical biology and medicinal chemistry. researchgate.net Unlike more flexible five- or six-membered rings, the four-membered azetidine ring restricts the number of accessible conformations, which can lead to enhanced binding affinity and selectivity for biological targets. This conformational rigidity is a key principle in the design of molecular probes, which require precise spatial orientation of functional groups to interact with specific biological sites.

The this compound scaffold introduces a well-defined vector, positioning the trifluoromethylphenyl group in a specific spatial orientation relative to substituents on the azetidine nitrogen. This fixed geometry is advantageous for mapping the binding pockets of proteins and other biomolecules. By systematically modifying the substituents on the azetidine, researchers can develop a library of molecular probes to explore structure-activity relationships (SAR).

While specific studies on molecular probes derived directly from this compound are not extensively documented, the principle is well-established with similar rigid scaffolds. For example, fluorogenic hairpin DNA probes, known as molecular beacons, rely on a precisely constrained structure to control the distance between a fluorophore and a quencher. nih.govresearchgate.net The introduction of a rigid azetidine linker into such systems could provide a novel way to fine-tune these distances and improve probe performance. The inherent stability and defined stereochemistry of the azetidine ring make it an attractive component for creating scaffolds that present recognition elements in a predictable manner.

Incorporation into Peptidomimetics and Non-Canonical Amino Acid Frameworks

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. The incorporation of constrained non-canonical amino acids (ncAAs) is a primary strategy in peptidomimetic design. nih.govpreprints.org

Azetidine-based amino acids are particularly valuable as proline analogues. Azetidine-2-carboxylic acid and its derivatives introduce a tighter kink into a peptide backbone than proline does, significantly influencing the peptide's secondary structure. nih.gov By functionalizing the 3-position of the azetidine ring, as in the case of a this compound-based amino acid, novel side chains can be introduced that are not accessible through natural amino acids.

Research has shown that 3-fluoro-azetidine carboxylic acids can serve as effective peptide scaffolds, acting as metabolically stable analogues of hydroxy-azetidine carboxylic acids. nih.gov Furthermore, the 3-aminoazetidine (3-AAz) subunit has been introduced as a potent turn-inducing element, facilitating the efficient synthesis of small macrocyclic peptides. researchgate.net This suggests that a derivative of this compound, such as 3-amino-3-(4-(trifluoromethyl)phenyl)azetidine, could be a powerful tool for controlling peptide conformation and enhancing biological activity.

The synthesis of peptides containing such ncAAs can be achieved through established solid-phase peptide synthesis (SPPS) protocols, where the custom azetidine-based amino acid is incorporated as a building block. nih.gov

| Azetidine-Based Amino Acid | Structural Feature | Impact on Peptide Structure |

| Azetidine-2-carboxylic acid | Proline analogue with a 4-membered ring | Induces a tighter turn than proline |

| 3-Fluoro-azetidine carboxylic acid | Constrained scaffold with fluorine substitution | Enhances metabolic stability; mimics hydroxyproline (B1673980) nih.gov |

| 3-Aminoazetidine (3-AAz) | Turn-inducing element | Facilitates efficient macrocyclization researchgate.net |

| 3-(Aryl)-azetidine-3-carboxylic acid | Conformationally constrained β-proline analogue | Presents aryl group in a defined orientation nih.gov |

The incorporation of a this compound framework into a peptide backbone offers a dual advantage: the conformational constraint imposed by the azetidine ring and the unique physicochemical properties imparted by the trifluoromethylphenyl group.

Development of Azetidine-Based Scaffolds for Novel Chemical Entities

The development of novel chemical entities (NCEs) for therapeutic use is a primary goal of medicinal chemistry. Azetidine-containing compounds have gained prominence in approved drugs, demonstrating their value in creating effective and safe medicines. nih.gov The this compound scaffold serves as an excellent starting point for the discovery of NCEs due to its combination of a proven heterocyclic core and a pharmaceutically relevant substituent.

Recent research has highlighted the success of azetidine-based scaffolds in generating potent and selective inhibitors for various biological targets. For instance, a new class of potent small-molecule STAT3 inhibitors was developed based on an azetidine-2-carboxamide (B111606) core. nih.govacs.org In these inhibitors, the azetidine ring serves as a rigid linker connecting different binding moieties, leading to compounds with sub-micromolar potency.

Similarly, novel analogues of the antitumor agent TZT-1027 were synthesized by replacing a flexible phenylethyl group with a rigid 3-aryl-azetidine moiety. mdpi.com This conformational restriction strategy led to compounds with excellent antiproliferative activities in the nanomolar range. mdpi.com The synthesis involved coupling various 3-aryl-azetidines to a peptide fragment, demonstrating the modularity of this approach.

The trifluoromethylphenyl group is a common feature in many modern pharmaceuticals, valued for its electronic properties and metabolic stability. nih.gov Combining this group with the azetidine scaffold creates a core structure with high potential for drug discovery programs targeting kinases, protein-protein interactions, and other important drug targets. The synthetic accessibility and the ability to readily diversify the scaffold make this compound and its derivatives highly attractive for generating libraries of novel compounds for high-throughput screening and lead optimization. medwinpublishers.commdpi.com

Q & A

Q. Example Synthetic Pathway

| Step | Reagents/Conditions | Yield | Purity (Recrystallization) | Reference |

|---|---|---|---|---|

| Imine formation | 2’-hydroxy-3’-chloro-5’-ethyl-N-(p-tolyl)-chalconimines | 67–81% | 95% (ethanol) | |

| Azetidine cyclization | Chloroacetyl chloride, triethylamine, benzene, reflux | 50–53% | 98% (HPLC) |

What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

Basic Research Question

Structural confirmation relies on:

- 1H NMR : Chemical shifts for azetidine protons (δ 3.5–4.0 ppm) and trifluoromethyl-phenyl aromatic protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 412.1 [M+H]+ for urea derivatives) .

- Melting Point Analysis : Sharp melting points (e.g., 123–124°C for related nitriles) indicate high crystallinity .

- X-ray Crystallography : Resolves spatial arrangement, as seen in triazolothiadiazine derivatives .

Q. Purity Assessment

- HPLC : Retention time consistency.

- Elemental Analysis : Matches calculated C, H, N values (e.g., C11H12F3NO: C 57.14%, H 5.23%, N 6.06%) .

How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

The electron-withdrawing trifluoromethyl group (-CF3) deactivates the phenyl ring, reducing electrophilicity at the para position. This impacts:

- Nucleophilic Aromatic Substitution (NAS) : Harsh conditions (e.g., high-temperature catalysis) are required for reactions at the phenyl ring .

- Ring Strain in Azetidine : The -CF3 group increases ring strain, enhancing susceptibility to ring-opening reactions with nucleophiles (e.g., amines, thiols) .

Case Study : In pyridine derivatives, -CF3 lowers LUMO energy, facilitating SNAr reactions at the 3-chloro position .

What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., melting points, reaction yields)?

Advanced Research Question

Discrepancies often arise from solvent effects or incomplete purification. Strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity, aligning computed yields (e.g., 70%) with experimental results (50–53%) .

- Crystallization Optimization : Mixed solvent systems (e.g., ethanol/water) yield sharper melting points (e.g., 287.5–293.5°C vs. predicted 290°C) .

- DFT Calculations : Adjust for implicit solvent models to better predict reaction pathways .

How can the compound be functionalized to enhance its utility in drug discovery, particularly in targeting neurological pathways?

Advanced Research Question

Functionalization strategies include:

- Urea/Thiourea Derivatives : Introduce hydrogen-bond donors (e.g., 1-(4-chlorophenyl)urea) to enhance blood-brain barrier penetration .

- Pyridine Hybrids : Link to 3-chloro-5-(trifluoromethyl)pyridine for NMDA receptor modulation .

- Propargylation : Click chemistry with azides creates triazole conjugates for PET imaging probes .

Q. Biological Activity Data

| Derivative | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Urea-azetidine hybrid | Kinase X | 12.3 | |

| Pyridine conjugate | NMDA receptor | 45.7 |

What are the challenges in crystallizing this compound derivatives, and how can solvent systems be optimized?

Advanced Research Question

Challenges include:

- Low Polarity : The -CF3 group reduces intermolecular interactions, leading to amorphous solids.

- Solvent Selection : Non-polar solvents (benzene, toluene) fail to dissolve intermediates.

Q. Optimization Approaches

- Mixed Solvents : Ethanol/water (7:3) improves crystal nucleation .

- Temperature Gradients : Slow cooling from 60°C to 4°C enhances lattice formation .

Q. Crystallography Data

| Derivative | Space Group | Unit Cell Parameters (Å) | Reference |

|---|---|---|---|

| Triazolothiadiazine | P1 | a=8.21, b=10.53, c=12.77 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.